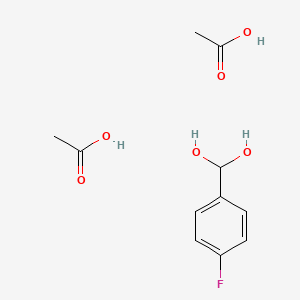
Acetic acid--(4-fluorophenyl)methanediol (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–(4-fluorophenyl)methanediol (2/1) is a chemical compound that combines acetic acid and (4-fluorophenyl)methanediol in a 2:1 ratio.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(4-fluorophenyl)methanediol (2/1) typically involves the reaction of acetic acid with (4-fluorophenyl)methanediol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of acetic acid–(4-fluorophenyl)methanediol (2/1) involves large-scale synthesis using advanced chemical reactors and process control systems. The process is designed to ensure consistent quality and high efficiency. The use of automated systems and continuous monitoring allows for precise control of reaction parameters, resulting in a reliable and scalable production method .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–(4-fluorophenyl)methanediol (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of acetic acid–(4-fluorophenyl)methanediol (2/1) include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of acetic acid–(4-fluorophenyl)methanediol (2/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different carboxylic acids, while reduction reactions may yield alcohols or other reduced compounds .
Wissenschaftliche Forschungsanwendungen
Acetic acid–(4-fluorophenyl)methanediol (2/1) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid–(4-fluorophenyl)methanediol (2/1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to acetic acid–(4-fluorophenyl)methanediol (2/1) include other fluorinated phenylmethanediol derivatives and acetic acid derivatives. These compounds share some structural similarities but may differ in their chemical properties and applications .
Uniqueness
The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
64002-52-4 |
|---|---|
Molekularformel |
C11H15FO6 |
Molekulargewicht |
262.23 g/mol |
IUPAC-Name |
acetic acid;(4-fluorophenyl)methanediol |
InChI |
InChI=1S/C7H7FO2.2C2H4O2/c8-6-3-1-5(2-4-6)7(9)10;2*1-2(3)4/h1-4,7,9-10H;2*1H3,(H,3,4) |
InChI-Schlüssel |
KYTOFNIAVJDMJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1C(O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


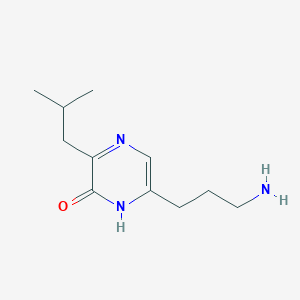
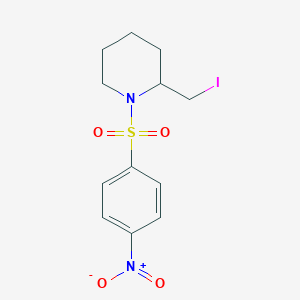

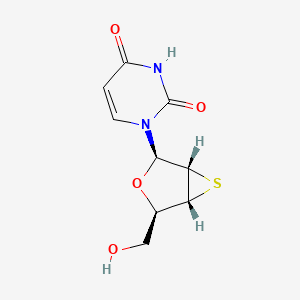
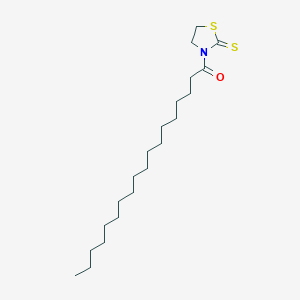


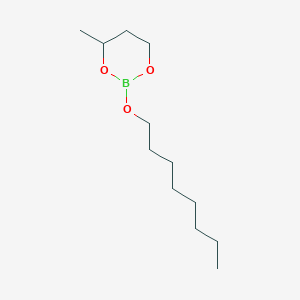
![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)
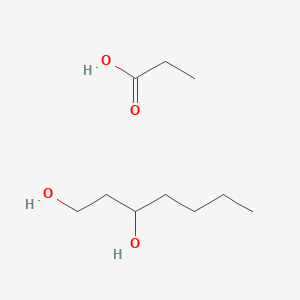

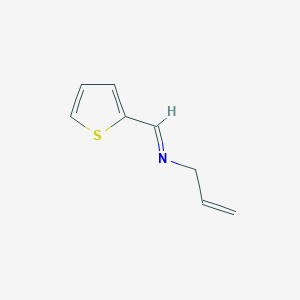

![2-[(3,7-Dimethylpentadec-4-EN-2-YL)oxy]oxane](/img/structure/B14490471.png)
